N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide
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Overview
Description
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide is a complex organic compound that features a combination of isoquinoline and benzamide structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide typically involves multiple steps:
Formation of 6,7-dimethoxy-3,4-dihydroisoquinoline: This can be synthesized from homoveratrylamine (2-(3,4-dimethoxyphenyl)ethan-1-amine) through a cyclization reaction using polyphosphoric acid (PPA) as a catalyst.
Sulfonylation: The 6,7-dimethoxy-3,4-dihydroisoquinoline is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with 3,4,5-trimethoxybenzoyl chloride: The final step involves coupling the sulfonylated intermediate with 3,4,5-trimethoxybenzoyl chloride under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas with a palladium catalyst.
Substitution: Nitration can be achieved using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products
Oxidation: Formation of quinones or carboxylic acids.
Reduction: Formation of sulfides or amines.
Substitution: Introduction of nitro, halogen, or other substituents on the aromatic rings.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound may exhibit activity against certain enzymes or receptors due to its structural similarity to natural isoquinoline alkaloids. It could be used in studies investigating enzyme inhibition or receptor binding.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its structure suggests it might interact with biological targets involved in diseases such as cancer or neurological disorders.
Industry
Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism by which N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide exerts its effects would depend on its specific biological target. Generally, compounds with isoquinoline structures can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The sulfonyl group may enhance binding affinity or specificity to certain biological targets.
Comparison with Similar Compounds
Similar Compounds
6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline: Similar in structure but lacks the sulfonyl and benzamide groups.
3,4,5-Trimethoxybenzamide: Contains the benzamide moiety but lacks the isoquinoline structure.
N-(2-(3,4-Dimethoxyphenyl)ethyl)benzamide: Similar but lacks the sulfonyl group and the specific isoquinoline structure.
Uniqueness
N-(2-((6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)ethyl)-3,4,5-trimethoxybenzamide is unique due to the combination of its isoquinoline, sulfonyl, and benzamide moieties. This unique structure may confer specific biological activities not seen in simpler analogs.
Properties
IUPAC Name |
N-[2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)sulfonyl]ethyl]-3,4,5-trimethoxybenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N2O8S/c1-29-18-10-15-6-8-25(14-17(15)13-19(18)30-2)34(27,28)9-7-24-23(26)16-11-20(31-3)22(33-5)21(12-16)32-4/h10-13H,6-9,14H2,1-5H3,(H,24,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFMWXHARECAVKC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NCCS(=O)(=O)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N2O8S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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